2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane is a synthetic organic compound notable for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of two acetoxyphenyl groups attached to a trichloroethane backbone. Its chemical formula is with a molecular mass of approximately 345.65 g/mol. It is often discussed in the context of its synthesis, chemical behavior, and biological interactions.
Source: The compound has been synthesized and studied for its properties and applications in various research contexts, particularly in the fields of chemistry and toxicology.
Classification: 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane is classified as an organochlorine compound due to the presence of multiple chlorine atoms in its structure. It is related to other compounds such as methoxychlor and bisphenol A.
The synthesis of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane typically involves the reaction of acetophenone derivatives with trichloroacetaldehyde under acidic conditions. The general synthetic route can be described as follows:
The molecular structure of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane features two para-acetoxy groups attached to a central carbon atom that is also bonded to three chlorine atoms.
The structural representation can be depicted using various chemical notation formats:
InChI=1S/C16H15Cl3O2/c17-14(18)12-6-4-10(5-7-12)8-11(19)9-15(20)13-3-1-2-3/h4-9,14H,1-3H2C(C(Cl)(Cl)Cl)(C1=CC=C(O)C=C1)C2=CC=C(O)C=C22,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane can undergo various chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane primarily involves its interaction with biological systems:
Research indicates that compounds with similar structures often exhibit endocrine-disrupting properties due to their ability to interact with hormone receptors .
The presence of chlorine atoms contributes to the compound's reactivity and potential toxicity .
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane has potential applications in:
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: